1H-Cyclopenta[4,5]pyrrolo[2,3-e]benzimidazole(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Cyclopenta[4,5]pyrrolo[2,3-e]benzimidazole(9CI) is a complex organic compound with the molecular formula C12H7N3 It is characterized by its unique tetracyclic structure, which includes three nitrogen atoms and seven double bonds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Cyclopenta[4,5]pyrrolo[2,3-e]benzimidazole(9CI) typically involves multi-step organic reactions. The starting materials and specific reaction conditions can vary, but common methods include cyclization reactions that form the tetracyclic core. These reactions often require the use of catalysts and specific temperature and pressure conditions to ensure the correct formation of the compound.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and advanced purification techniques can be employed to achieve industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
1H-Cyclopenta[4,5]pyrrolo[2,3-e]benzimidazole(9CI) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of partially or fully hydrogenated derivatives.
Substitution: The nitrogen atoms and double bonds in the structure make it susceptible to nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different nitrogen-containing heterocycles, while reduction can produce various hydrogenated derivatives.
Scientific Research Applications
1H-Cyclopenta[4,5]pyrrolo[2,3-e]benzimidazole(9CI) has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of new materials with unique properties, such as polymers and advanced composites.
Mechanism of Action
The mechanism of action of 1H-Cyclopenta[4,5]pyrrolo[2,3-e]benzimidazole(9CI) involves its interaction with specific molecular targets. These interactions can include binding to enzymes, receptors, or other proteins, leading to changes in their activity. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazatetracyclic structures with varying numbers of nitrogen atoms and double bonds. Examples include:
- 3,5,14-Triazatetracyclo[7.6.0.02,6.010,13]pentadeca-1,3,5,7,9,11,13-heptaene
- 3,5,16-Triazatetracyclo[7.6.0.02,6.010,15]pentadeca-1,3,5,7,9,11,13-heptaene
Uniqueness
The uniqueness of 1H-Cyclopenta[4,5]pyrrolo[2,3-e]benzimidazole(9CI) lies in its specific arrangement of nitrogen atoms and double bonds, which confer distinct chemical and physical properties. These properties make it particularly valuable for certain applications in research and industry.
Properties
IUPAC Name |
3,5,15-triazatetracyclo[7.6.0.02,6.010,14]pentadeca-1,3,5,7,9,11,13-heptaene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7N3/c1-2-7-8-4-5-10-12(14-6-13-10)11(8)15-9(7)3-1/h1-6,15H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFQHWMKVJAASLC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C=CC4=NC=NC4=C3NC2=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.